molecular formula C12H9NS B1596096 2-Methylnaphtho[2,1-d]thiazole CAS No. 20686-62-8

2-Methylnaphtho[2,1-d]thiazole

Cat. No.: B1596096
CAS No.: 20686-62-8
M. Wt: 199.27 g/mol
InChI Key: OCRIUIGNOKGMOR-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthothiazole Core Structures

The foundational naphthothiazole core, a fusion of naphthalene (B1677914) and thiazole (B1198619) rings, is a significant scaffold in the development of novel compounds. fishersci.com This structural motif is prevalent in various biologically active molecules and functional materials.

The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a key component in many pharmaceutical compounds, contributing to a range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.comontosight.ai Thiazole derivatives have been investigated for their potential in cancer therapy, with some showing the ability to inhibit protein kinases. rsc.org

The fusion of the thiazole ring with a naphthalene system, a polycyclic aromatic hydrocarbon, creates an extended π-conjugated system. This extended conjugation influences the molecule's electronic and photophysical properties, making naphthothiazole derivatives candidates for applications in materials science, such as in the development of fluorescent dyes and organic light-emitting diodes (OLEDs). mdpi.comontosight.ai The specific point of fusion between the naphthalene and thiazole rings, as well as the nature and position of substituents, can significantly impact the compound's chemical reactivity and biological activity. evitachem.com

Overview of Research Trajectories for 2-Methylnaphtho[2,1-d]thiazole

Research concerning this compound has primarily explored its potential in medicinal chemistry and materials science. evitachem.com Investigations into its biological activity have suggested that it may interact with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking. evitachem.com

In the realm of materials science, the compound serves as a building block for the synthesis of more complex molecules, including polymers and dyes. evitachem.com Its inherent photophysical properties, stemming from the extended aromatic system, are a key area of investigation for creating novel functional materials. ontosight.ai

The synthesis of this compound itself is an area of study, with common methods including condensation and cyclization reactions involving naphthalene derivatives and thioamides. evitachem.com Researchers continue to explore new synthetic routes to improve efficiency and allow for the introduction of diverse functional groups, thereby expanding the potential applications of this versatile chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzo[g][1,3]benzothiazole
Source PubChem
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InChI

InChI=1S/C12H9NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIUIGNOKGMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174743
Record name 2-Methylnaphtho(2,1-d)thiazole
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20686-62-8
Record name 2-Methylnaphtho[2,1-d]thiazole
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Record name 2-Methylnaphtho(2,1-d)thiazole
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Record name 2-Methylnaphtho(2,1-d)thiazole
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Record name 2-methylnaphtho[2,1-d]thiazole
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Advanced Synthetic Methodologies for 2 Methylnaphtho 2,1 D Thiazole and Its Derivatives

Established Synthetic Pathways for the Naphthothiazole Heterocyclic Core

Traditional syntheses of the naphthothiazole ring system have laid the groundwork for more advanced methods. These established pathways typically involve cyclocondensation, intramolecular cyclization, and oxidative cyclization reactions.

Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, involving the formation of a ring structure from two or more molecules with the elimination of a small molecule like water. wisdomlib.org For the synthesis of thiazole (B1198619) derivatives, these reactions often combine linear precursors to form the final cyclic compound. wisdomlib.org A common and established approach for the synthesis of the benzothiazole (B30560) and, by extension, the naphthothiazole core is the cyclocondensation of 2-aminothiophenols with carbonyl compounds or their derivatives. mdpi.com One general method involves the condensation of 2-methyl-1-naphthol (B1210624) with thioamide derivatives, typically under acidic conditions, to facilitate the construction of the thiazole ring fused to the naphthalene (B1677914) system. evitachem.com Another related strategy employs a one-pot, three-component cyclocondensation, for instance, using substituted benzothiazoles, thioglycolic acid, and cyclopentanone (B42830) under microwave-assisted conditions to generate complex thiazole-fused heterocycles. researchgate.net

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, where a single molecule containing all the necessary functional groups undergoes an internal ring-closing reaction. A prominent pathway to the naphthothiazole core is the intramolecular cyclization of N-arylthioureas (phenylthioureas) or thiobenzanilides. mdpi.comresearchgate.net This method generally involves the formation of a C-S or C-N bond to close the ring. The reaction can be promoted under various conditions, sometimes requiring a base or a catalyst to facilitate the cyclization. researchgate.net For example, the synthesis can proceed via the nucleophilic attack of a thiol group on an electrophilic carbon of a naphthalene ring within the same molecule, leading to the fused thiazole system. This approach is advantageous due to its directness, though it often requires the pre-synthesis of the cyclization precursor. mdpi.com Base-promoted anaerobic intramolecular cyclization has also been developed as a sustainable method for creating related sulfur-containing heterocycles without the need for transition metals or external oxidants. rsc.org

Oxidative cyclization represents a key class of reactions for synthesizing the thiazole ring system, where the ring closure is accompanied by an oxidation step. nih.gov This method is frequently used for the synthesis of 2-substituted benzothiazoles and naphthothiazoles from precursors like thioureas or thiobenzanilides. mdpi.com The process involves the use of an oxidizing agent to facilitate the formation of the heterocyclic ring. A variety of oxidants have been employed, including N-halosuccinimides (such as N-bromosuccinimide), elemental halogens, and hypervalent iodine reagents. mdpi.com For instance, the combination of N-bromosuccinimide (NBS) and a bromide source like tetrabutylammonium (B224687) bromide (Bu₄NBr) has been effectively used for the oxidative cyclization of phenylthioureas to produce benzo- and naphthothiazoles in moderate to excellent yields under mild, ambient conditions. mdpi.comresearchgate.net This approach avoids the harsh conditions and toxic reagents associated with some traditional methods. researchgate.net

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign, efficient, and atom-economical methodologies. For the synthesis of 2-Methylnaphtho[2,1-d]thiazole and its derivatives, this has led to the emergence of metal-free transformations and multicomponent reaction strategies.

In a push towards greener chemistry, significant efforts have been directed at developing synthetic routes that eliminate the need for transition-metal catalysts and additives, which can be costly and toxic. A notable achievement in this area is the catalyst- and additive-free, three-component reaction for synthesizing 2-substituted benzothiazoles and naphthothiazoles. nih.govacs.org This method directly assembles an aromatic amine, an aliphatic amine, and elemental sulfur. nih.govacs.org Specifically, this compound has been prepared from 1-naphthylamine, ethylamine, and elemental sulfur, albeit in a modest yield. nih.govacs.org

Another powerful metal-free approach involves a multicomponent tandem cyclization/aromatization using α-tetralones as starting materials, a styrene (B11656) derivative as a one-carbon source, an ammonium (B1175870) salt as the nitrogen source, and elemental sulfur as both the sulfur source and an oxidant. researchgate.net This method demonstrates a broad substrate scope and produces the desired naphthothiazoles in moderate to high yields. researchgate.netcitedrive.com

Table 1: Metal-Free Synthesis of this compound
Starting MaterialsKey ReagentsConditionsProductYieldReference
1-Naphthylamine, EthylamineElemental SulfurCatalyst- and additive-freeThis compound28% nih.gov, acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and convergence. nih.gov Several MCR strategies have been developed for the synthesis of the naphthothiazole core.

One such strategy is a metal-free, four-component reaction that utilizes readily available ketones, aldehydes, an ammonium salt, and elemental sulfur to construct polysubstituted thiazole derivatives. nih.gov A distinct and straightforward metal-free multicomponent approach employs α-tetralones, styrene derivatives, an ammonium salt, and elemental sulfur to access 2-substituted naphthothiazoles. researchgate.net This method proceeds via a tandem cyclization/aromatization sequence and offers good functional group tolerance with moderate to high product yields. researchgate.netcitedrive.com The use of 2-naphthol (B1666908) as a key starting material in various MCRs has also been extensively reviewed, highlighting its versatility in constructing diverse heterocyclic frameworks, including those related to the naphthothiazole structure. nih.gov These MCRs represent a highly efficient and atom-economical pathway to complex molecules like this compound and its derivatives from simple, readily available precursors. researchgate.net

Electro-Oxidative Synthesis Techniques

Electrosynthesis has emerged as a powerful and green tool in organic chemistry, utilizing electrical current to drive redox reactions, often under mild conditions and without the need for chemical oxidants. beilstein-journals.orgorganic-chemistry.org While specific literature detailing the direct electro-oxidative synthesis of this compound is not extensively documented, the principles can be inferred from the electrosynthesis of analogous structures like benzothiazoles and other sulfur-nitrogen heterocycles.

Electro-oxidative strategies typically involve the anodic oxidation of a suitable precursor to generate a reactive intermediate, which then undergoes intramolecular cyclization. For instance, the electrochemical synthesis of 1,2,4-thiadiazole (B1232254) derivatives has been successfully achieved through an intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. organic-chemistry.org This process operates at room temperature without catalysts or chemical oxidants, highlighting the efficiency and environmental benefits of the electrochemical approach. organic-chemistry.org A plausible electro-oxidative pathway to the naphthothiazole scaffold could involve the anodic oxidation of a 1-naphthyl-substituted thiourea. The oxidation would generate a radical cation or dication intermediate, facilitating an intramolecular electrophilic attack on the naphthalene ring to form the thiazole ring system, followed by aromatization.

The key advantages of using electro-oxidative techniques include:

Mild Reaction Conditions: Reactions are often performed at ambient temperature and pressure, preserving sensitive functional groups. organic-chemistry.org

High Selectivity: The reaction's course can be precisely controlled by adjusting the electrode potential and current density.

Sustainability: It avoids the use of stoichiometric amounts of potentially toxic and hazardous chemical oxidants, aligning with the principles of green chemistry. beilstein-journals.orgorganic-chemistry.org

Safety and Scalability: Electrochemical methods can offer a safer profile by avoiding dangerous reagents and have been shown to be scalable for gram-scale synthesis. organic-chemistry.org

A typical setup for such a synthesis would involve an undivided or divided electrochemical cell with inert electrodes, such as platinum or carbon. organic-chemistry.org The choice of solvent and electrolyte is crucial for the reaction's success, with combinations like acetonitrile (B52724) and tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) being common. organic-chemistry.org

ParameterTypical ConditionPurpose
Anode Material Carbon Rod, PlatinumSite of oxidation
Cathode Material Platinum Plate, NickelSite of reduction
Electrolyte nBu₄NBF₄Ensures conductivity of the solution
Solvent Acetonitrile (MeCN)Dissolves substrate and electrolyte
Mode Constant Current (e.g., 10 mA)Drives the reaction at a steady rate
Temperature Room TemperatureMild reaction conditions

Regioselective Derivatization Strategies of the Naphthothiazole Scaffold

The functionalization of the pre-formed naphthothiazole core is a key strategy for creating a library of derivatives with diverse properties. Regioselectivity—the ability to introduce substituents at specific positions—is crucial. The naphthothiazole system offers several sites for derivatization, including the carbon atoms of the thiazole and naphthalene rings and the nitrogen atom of the thiazole.

The introduction of secondary heterocyclic rings onto the naphthothiazole scaffold can significantly influence the molecule's biological activity and physicochemical properties. A primary target for this type of derivatization is the C2-position of the thiazole ring, which is activated for nucleophilic substitution, especially when a suitable leaving group is present.

Research on the related naphtho[2,3-d]thiazole-4,9-dione (B78148) framework has demonstrated a successful strategy for this functionalization. By starting with a 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione intermediate, where the methylsulfinyl group acts as an excellent leaving group, a variety of nitrogen-containing heterocycles can be introduced. mdpi.com The reaction proceeds via nucleophilic aromatic substitution (SNAᵣ) by heating the intermediate with the desired heterocyclic amine. mdpi.com This method has been used to synthesize derivatives containing morpholine (B109124), thiomorpholine (B91149), piperidine, and 4-methylpiperazine rings in moderate to good yields (50-70%). mdpi.com

Another approach involves a one-pot synthesis where a primary amine (e.g., 1-naphthylamine) reacts with an isothiocyanate and an oxidant. When the amine component is a secondary amine like morpholine or pyrrolidine, the reaction with 1-naphthylisothiocyanate can yield the corresponding 2-(morpholino)- or 2-(pyrrolidino)naphtho[2,1-d]thiazole. mdpi.com This method provides direct access to these complex structures from simple starting materials. mdpi.com

Table of Synthesized Naphthothiazole Derivatives with N-Heterocycles

Naphthothiazole Core Introduced Heterocycle Synthetic Method Reference
Naphtho[2,3-d]thiazole-4,9-dione Morpholine Nucleophilic substitution of a 2-methylsulfinyl group mdpi.com
Naphtho[2,3-d]thiazole-4,9-dione Thiomorpholine Nucleophilic substitution of a 2-methylsulfinyl group mdpi.com
Naphtho[2,3-d]thiazole-4,9-dione Piperidine Nucleophilic substitution of a 2-methylsulfinyl group mdpi.com
Naphtho[2,3-d]thiazole-4,9-dione 4-Methylpiperazine Nucleophilic substitution of a 2-methylsulfinyl group mdpi.com
Naphtho[2,1-d]thiazole (B12128997) Morpholine One-pot reaction of 1-naphthylisothiocyanate and morpholine mdpi.com

Functionalization at the carbon atoms of both the thiazole and naphthalene portions of the scaffold allows for extensive structural modifications. The C2 position of the thiazole ring and the aromatic carbons of the naphthalene system are primary targets.

The C2 position is particularly versatile. For example, 2-acylamino naphtho[2,1-d]thiazole derivatives can be synthesized via a microwave-assisted reaction between 2-aminonaphtho[2,1-d]thiazole and various aldehydes in the presence of manganese(III) acetate. sioc-journal.cn This method is rapid and efficient. sioc-journal.cn Furthermore, multicomponent reactions offer a direct route to 2-substituted naphthothiazoles from α-tetralones, styrene derivatives, an ammonium salt, and elemental sulfur, avoiding the need for pre-functionalized precursors. researchgate.net

The naphthalene ring system behaves as a typical aromatic structure and is amenable to electrophilic aromatic substitution, although the regioselectivity will be influenced by the fused thiazole ring. Additionally, modern C-H activation strategies provide powerful tools for direct functionalization. Rhodium-catalyzed C-H bond activation, for instance, has been used for the direct arylation of heterocycles like benzothiazole, suggesting its potential applicability to the naphthothiazole system for forging new carbon-carbon bonds at specific positions. nih.gov Functionalization can also occur on the naphthalene ring as a preliminary step. For example, the synthesis of a photochromic naphthopyran used 2-aminonaphtho[1,2-d]thiazol-5-ol as a precursor, demonstrating that substituents can be present on the naphthyl part of the molecule. researchgate.net

Methodological Challenges and Innovations in Naphthothiazole Synthesis

The synthesis of the naphthothiazole core, while established, is not without its difficulties. Many traditional methods suffer from significant drawbacks, prompting the development of innovative solutions.

Methodological Challenges:

Harsh Reaction Conditions: Classic methods, such as the reaction of 2-aminothiophenols with carbonyl compounds, often require high temperatures and strong acids, which can limit functional group tolerance. mdpi.com

Toxic and Corrosive Reagents: The widely used Hantzsch thiazole synthesis and its variations frequently rely on α-haloketones or liquid bromine, which are toxic, corrosive, and difficult to handle. mdpi.combepls.com

Use of Metal Catalysts: Some modern cross-coupling strategies require transition metal catalysts (e.g., Cu, Pd, Fe), which can be costly and pose challenges regarding product contamination and removal. mdpi.com

Limited Precursor Availability: The synthesis often depends on appropriately functionalized naphthalene precursors, which may not be readily available. mdpi.com

Environmental Concerns: The use of halogenated solvents with carcinogenic potential and ozone-depleting properties is a significant environmental drawback of older protocols. mdpi.com

Innovations in Synthesis:

To overcome these challenges, researchers have focused on developing milder, greener, and more efficient synthetic protocols.

Greener Oxidants: An innovative approach uses N-bromosuccinimide (NBS) in combination with tetrabutylammonium bromide (TBABr) as a mild and easy-to-handle oxidizing system for the cyclization of thioureas. mdpi.com This method proceeds at ambient temperature, avoids metal catalysts and harsh reagents, and can be performed in the open air. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For example, the synthesis of 2-acylamino naphthothiazole derivatives was achieved in just 25 minutes at 100 °C under microwave heating, a significant improvement over conventional methods. sioc-journal.cn

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step to build complex molecules. A metal-free, three-component tandem cyclization/aromatization has been developed to access 2-substituted naphthothiazoles directly from simple starting materials like α-tetralones, styrenes, and elemental sulfur. researchgate.net This strategy enhances atom economy and operational simplicity.

Focus on Novel Methodologies: Current research continues to explore new synthetic routes. The development of novel methodologies for related structures, such as naphtho[2,3-d]thiazole-4,9-diones, underscores the ongoing effort to expand the synthetic toolbox for these important heterocyclic systems. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
1-Naphthylisothiocyanate
2-(Morpholino)naphtho[2,1-d]thiazole
2-(Pyrrolidino)naphtho[2,1-d]thiazole
2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione
2-(Morpholino)naphtho[2,3-d]thiazole-4,9-dione
2-(Thiomorpholino)naphtho[2,3-d]thiazole-4,9-dione
2-(Piperidino)naphtho[2,3-d]thiazole-4,9-dione
2-(4-Methylpiperazino)naphtho[2,3-d]thiazole-4,9-dione
2-Acylamino naphtho[2,1-d]thiazole
2-Aminonaphtho[2,1-d]thiazole
2-Aminonaphtho[1,2-d]thiazol-5-ol
N-Bromosuccinimide
Tetrabutylammonium bromide
Tetrabutylammonium tetrafluoroborate
α-Tetralone
Imidoyl thiourea

Reactivity and Chemical Transformations of 2 Methylnaphtho 2,1 D Thiazole

Fundamental Reactivity Patterns of the Naphthothiazole System

The naphthothiazole scaffold, the core of 2-Methylnaphtho[2,1-d]thiazole, exhibits a rich and varied reactivity profile. The molecule's aromatic nature, combined with the presence of heteroatoms, creates a nuanced electronic landscape. The compound is generally stable under standard laboratory conditions but can be induced to react under specific stimuli. evitachem.com Its reactivity is influenced by the fused naphthalene (B1677914) ring system and the methyl group at the 2-position of the thiazole (B1198619) ring. ontosight.ai

Key reactivity patterns include:

Electrophilic Aromatic Substitution : The electron-rich naphthalene portion of the molecule is susceptible to electrophilic attack. evitachem.com The precise location of substitution is directed by the existing fused thiazole ring.

Nucleophilic Attacks : The thiazole moiety contains both a sulfur and a nitrogen atom. The sulfur atom, in particular, can act as a nucleophile, enabling it to participate in various substitution reactions. evitachem.com

Reactivity of the Methyl Group : The methyl group attached to the thiazole ring is a potential site for various transformations, including oxidation or condensation reactions, allowing for further functionalization of the molecule.

Incompatibility with Oxidizing Agents : The compound is known to be incompatible with strong oxidizing agents, suggesting that the sulfur atom or other parts of the molecule can be readily oxidized. tcichemicals.com

Elucidation of Reaction Mechanisms

The synthesis and transformation of naphthothiazole systems involve several well-studied reaction mechanisms. These pathways often feature the formation of reactive intermediates that facilitate the construction of the fused ring system.

One prominent mechanism involves the intramolecular cyclization of precursor molecules. For instance, the synthesis of 2-substituted benzothiazoles and naphthothiazoles can be achieved from phenylthioureas. nih.gov Mechanistic studies suggest that this transformation proceeds via bromination at the sulfur atom, which creates a highly reactive intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by an S-cyclization to form the final thiazole ring fused to the aromatic system. nih.govresearchgate.net

Another elucidated pathway is a copper-catalyzed [3+1+1] cascade cyclization used to synthesize 2-aroylnaphthothiazoles. nih.gov Preliminary investigations into this reaction's mechanism indicate it likely proceeds through a radical-based process. The proposed mechanism involves the formation of a trisulfur (B1217805) radical anion (S₃•⁻) as a key intermediate. nih.gov This radical engages in a nucleophilic substitution with an O-acyl oxime to produce an iminosulfur radical. A subsequent 1,3-hydrogen shift yields a sulfur-centered radical intermediate, which then undergoes radical addition with a silyl (B83357) enol ether, leading to the final product after intramolecular cyclization and oxidation. nih.gov

These mechanistic insights are crucial for optimizing reaction conditions and for designing synthetic routes to novel naphthothiazole derivatives.

Structural Modification and Functional Group Interconversions

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through structural modifications and functional group interconversions. The reactivity of the core structure allows for targeted chemical changes to tailor the compound's properties for specific applications, such as in materials science and pharmaceuticals. evitachem.com

A primary method for modification involves substitution at the 2-position of the thiazole ring. While the parent compound discussed here features a methyl group, this position can be occupied by various other functional groups. A catalyst- and additive-free, three-component reaction involving 2-naphthylamine, an aliphatic amine, and elemental sulfur can be used to generate diverse 2-substituted naphtho[2,1-d]thiazoles. acs.org This method highlights the feasibility of creating a library of compounds based on this scaffold.

The following table details several derivatives of the naphtho[2,1-d]thiazole (B12128997) system, showcasing the range of possible structural modifications.

Derivative NameModification TypeNotesReference
2-Phenylnaphtho[2,1-d]thiazoleSubstitution at C2Synthesized from 2-naphthylamine, benzylamine, and sulfur. Yield: 97%. acs.org
2-(p-Tolyl)naphtho[2,1-d]thiazoleSubstitution at C2Characterized by 1H and 13C NMR. Yield: 79%. acs.org
2-(o-Tolyl)naphtho[2,1-d]thiazoleSubstitution at C2Characterized by 1H and 13C NMR. Yield: 87%. acs.orgacs.org
2-(4-Fluorophenyl)naphtho[2,1-d]thiazoleSubstitution at C2Characterized by 1H, 13C, and 19F NMR. Yield: 62%. acs.org
2-(4-(Trifluoromethyl)phenyl)naphtho[2,1-d]thiazoleSubstitution at C2Characterized by 1H, 13C, and 19F NMR. Yield: 67%. acs.org
2-Methylnaphtho[2,1-d] evitachem.comCurrent time information in Bangalore, IN.thiazole-3(2H)-thione 1,1-DioxideRing Modification & FunctionalizationA complex derivative synthesized via cyclization of a precursor with n-BuLi. clockss.org

These examples demonstrate that the naphtho[2,1-d]thiazole core is a robust platform for chemical synthesis, allowing for the introduction of various aryl substituents and more complex heterocyclic systems.

Theoretical and Computational Chemistry of 2 Methylnaphtho 2,1 D Thiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations provide in-depth understanding of the molecular-level characteristics of 2-methylnaphtho[2,1-d]thiazole.

The electronic profile of naphthothiazoles is characterized by the electron-withdrawing nature of the thiazole (B1198619) ring combined with the extended conjugation provided by the naphthalene (B1677914) system. The presence of electron-rich aromatic systems in this compound allows for electrophilic aromatic substitution reactions. evitachem.com The sulfur atom in the thiazole ring can also act as a nucleophile, enabling it to participate in various nucleophilic substitution reactions. evitachem.com

Theoretical studies, such as those employing Atoms in Molecules (AIM) theory, have been used to analyze intramolecular hydrogen bonding networks in related thiazole derivatives. sapub.org These studies help to confirm the existence and nature of hydrogen bonds, which can influence the preferred conformations of the molecule. sapub.org For instance, in some thiazole derivatives, downfield shifts in ¹H NMR spectra have been attributed to intramolecular hydrogen bonding. sapub.org

Energetic studies of related compounds like 2-methylnaphtho[1,2-d]thiazole (B1346592) have been conducted using experimental and computational methods. researchgate.net Techniques such as static or rotating bomb combustion calorimetry and high-temperature Calvet microcalorimetry have been employed to determine the enthalpies of combustion and sublimation/vaporization. researchgate.net These experimental values are crucial for deriving the gas-phase standard molar enthalpies of formation. researchgate.net

High-level ab initio calculations, such as G3(MP2)//B3LYP, have been used to computationally determine the gas-phase standard molar enthalpies of formation for these and related compounds. researchgate.net Such thermochemical data are fundamental for understanding the energetic properties and stability of these molecules.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior and interaction of this compound with biological targets.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein or other receptor. researchgate.net This method is instrumental in structure-based drug design. researchgate.net For derivatives of the naphtho[2,1-d]thiazole (B12128997) scaffold, docking studies can elucidate how these molecules interact with biological targets, such as enzymes or receptors. evitachem.com These interactions can include hydrogen bonding and π-π stacking, facilitated by the aromatic nature of the compound. evitachem.com

In studies of related thiazole derivatives, docking simulations have been performed on various protein targets to identify potential ligands for viral and bacterial protein receptors. mdpi.com The selection of target receptors is often guided by the presence of similar heterocyclic scaffolds in the crystallographic structure of known ligand-receptor complexes. mdpi.com

The study of conformational dynamics provides insight into the flexibility and preferred shapes of molecules, which is crucial for their biological activity. copernicus.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to gather information on conformational preferences and dynamics. copernicus.org For some molecules, hindered bond rotation can lead to the presence of distinct rotamers that are observable in NMR spectra. copernicus.org

Computational methods, such as Replica-Exchange with Solute Tempering (REST-MD) simulations, can be used to visualize rotational barriers around molecular bonds and complement experimental NMR data. copernicus.org This combined approach allows for a more comprehensive understanding of the conformational landscape of a molecule. copernicus.org The analysis of conformational dynamics is particularly important for understanding how a ligand might pre-organize into a bioactive conformation before binding to its target. copernicus.org

Structure-Activity Relationship (SAR) and Structure-Effect Relationship (SER) Analysis

Structure-Activity Relationship (SAR) and Structure-Effect Relationship (SER) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its structure. scribd.com

For compounds with a naphtho[2,1-d]thiazole core, SAR studies can reveal how different substituents on the scaffold influence its biological effects. For example, the introduction of bulky groups might enhance binding to hydrophobic pockets in enzymes, while electron-withdrawing groups could increase reactivity and target selectivity. The nature of the heteroatoms in the fused ring system also plays a role; for instance, the sulfur in the thiazole ring can improve membrane permeability compared to an oxygen in an analogous oxazole.

In broader studies of thiazole derivatives, SAR analyses have shown that the type and position of substituents can significantly impact antimicrobial or other biological activities. For example, in a series of naphthoquinone derivatives, the presence of a thiophene (B33073) ring was found to increase anti-proliferative activity. mdpi.com Similarly, for other thiazole-containing compounds, specific substitutions have been shown to be crucial for their antibacterial or antifungal properties. nih.gov These studies highlight the importance of systematic structural modifications to identify more potent and selective drug candidates. scribd.com

Computational Approaches to Biological Activity Prediction

The prediction of biological activity for novel compounds like this compound and its derivatives is a cornerstone of modern medicinal chemistry, significantly accelerated by computational methods. These in silico techniques allow for the screening of virtual libraries of molecules, prioritizing those with the highest potential for desired biological effects before their actual synthesis and experimental testing. way2drug.com This approach saves considerable time and resources.

One prominent method is the use of software like PASS (Prediction of Activity Spectra for Substances). nih.govbmc-rm.org PASS analyzes the structural formula of a compound to predict its entire biological activity spectrum, including pharmacological effects, mechanisms of action, and potential toxicity. bmc-rm.orgresearchgate.net The prediction is based on structure-activity relationships derived from a large training set of over a million known biologically active compounds. bmc-rm.org The output is a probabilistic assessment, indicating the likelihood of a compound belonging to the "active" or "inactive" class for thousands of activity types. way2drug.comresearchgate.net For novel structures, predicted probabilities of activity (Pa) are often less than 0.5, suggesting they are structurally distinct from compounds in the training set and could be novel chemical entities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. imist.ma QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org For thiazole derivatives, 2D- and 3D-QSAR studies have been employed to predict their efficacy as inhibitors of specific targets, such as enzymes involved in inflammation or cancer. laccei.orgnih.gov These models are built using descriptors that quantify various molecular properties (topological, electronic, geometric, and physicochemical). imist.ma A successful QSAR model can accurately predict the activity of unsynthesized analogs. laccei.org For instance, a 3D-QSAR model for naphthoquinone derivatives yielded a reliable model that was then used to propose five new compounds with potentially doubled anti-proliferative activity. researchgate.net

| Geometric | Describes the 3D shape and size of the molecule. | Crucial for steric complementarity with the target binding pocket. |

Molecular docking is a third critical computational approach. It simulates the interaction between a small molecule (ligand), such as a this compound analog, and a macromolecular target, typically a protein or enzyme. nih.govrsc.org This technique predicts the preferred orientation and binding affinity of the ligand within the target's active site. nih.gov Docking studies on thiazole derivatives have been used to explain their binding modes and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their biological activity. nih.govresearchgate.net The binding energy values calculated from docking can help rank potential drug candidates. nih.gov For example, docking studies of benzothiazole-hydrazone analogs identified compounds with the highest predicted docking scores for inhibiting H+/K+ ATPase. rsc.org

Rational Design Principles for Naphthothiazole Analogs

Rational design uses the insights gained from computational studies and structure-activity relationships (SAR) to guide the synthesis of new analogs with improved potency, selectivity, or other desirable properties. who.intnih.gov The fundamental principle is to systematically modify the chemical structure of a lead compound, like this compound, to enhance its interaction with a biological target. who.int

Computational tools are integral to this process. Molecular docking models, for instance, can reveal which parts of a molecule are critical for binding and which can be modified. escholarship.org If a model shows an unoccupied pocket in the receptor's active site, a chemist can design an analog with an additional functional group to fill that space, potentially increasing binding affinity. dntb.gov.ua Similarly, QSAR models provide contour maps that indicate where steric bulk or specific electronic properties (electron-donating or electron-withdrawing groups) would be beneficial or detrimental to activity. nih.govresearchgate.net A 3D-QSAR study on naphthoquinone derivatives suggested that toxicity is improved in molecules with specific tricyclic systems substituted with an electron-withdrawing group. researchgate.net

SAR studies, informed by both computational predictions and experimental results, establish clear design principles. For various thiazole and benzothiazole (B30560) derivatives, it has been shown that the type and position of substituents on the aromatic rings significantly influence biological activity. rsc.org

Table 2: Structure-Activity Relationship (SAR) Insights for Thiazole Analogs

Structural Modification Effect on Biological Activity Example Application
Substitution on Aromatic Rings Electron-donating groups (e.g., -OH, -OCH₃) can favor one type of activity (e.g., H+/K+ ATPase inhibition). rsc.org Enhancing anti-ulcer activity. rsc.org
Substitution on Aromatic Rings Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can favor another activity (e.g., anti-inflammatory). rsc.org Enhancing anti-inflammatory effects. rsc.org
Modification of Linker Groups Introducing a bioisosteric linker, such as an -NH- group, can improve metabolic stability. nih.gov Designing more stable analogs of compounds like Romazarit. nih.gov

| Addition of Heterocyclic Groups | Introduction of nitrogen-containing heterocyclic groups at the 2-position of the thiazole ring can confer or enhance antibacterial activity. mdpi.com | Development of new antibacterial agents against Staphylococcus species. mdpi.com |

The rational design process is iterative. New analogs are designed based on computational models, then synthesized and tested. nih.gov The experimental results are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that progressively optimizes the desired biological activity. who.int This strategy was successfully used to optimize a benzothiazole compound, leading to the identification of a highly selective naphthothiazole derivative. escholarship.org This synergy between theoretical prediction and experimental validation is crucial for developing novel and effective therapeutic agents based on the naphthothiazole scaffold. ontosight.airesearchgate.net

Biological and Pharmacological Research Applications of 2 Methylnaphtho 2,1 D Thiazole Derivatives

Antimicrobial Activity Investigations

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of naphthothiazole and related benzothiazoles have demonstrated promising activity against a variety of bacteria and fungi, making them attractive candidates for further development.

Antibacterial Spectrum and Potency

Research has shown that naphthothiazole and benzothiazole (B30560) derivatives possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria.

A series of synthesized 2-aminobenzothiazolomethyl naphthol derivatives were screened for their antibacterial efficacy against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli, Bacillus cereus, and Providencia rettgeri. researchgate.net Many of these compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.25 to 12.5 μg/mL. researchgate.net Certain analogs demonstrated particularly potent activity with MIC values between 1 and 2 µg/mL, and one derivative was notably effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), with a MIC of 1 µg/mL. researchgate.net

Another study focused on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which showed notable activity against Staphylococcus species. nih.gov The Minimum Bactericidal Concentration (MBC) values were determined to be 1.25 μg/mL for Staphylococcus epidermidis, 5.0 μg/mL for Staphylococcus aureus, and 10 μg/mL for MRSA. nih.gov Furthermore, some 2-arylbenzothiazole derivatives have been found to have stronger inhibitory effects against Gram-negative bacteria compared to Gram-positive strains. nih.gov Similarly, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazoles have shown effectiveness against various Gram-positive bacteria, including resistant strains of Enterococcus faecalis, Enterococcus faecium, and S. aureus, with MIC values in the range of 4 to 8 μg/ml. nih.govsci-hub.se

Antibacterial Activity of Naphthothiazole and Related Derivatives
Derivative ClassBacterial StrainsPotency (MIC/MBC)Reference
2-aminobenzothiazolomethyl naphtholsS. aureus, P. aeruginosa, S. typhi, E. coli, B. cereus, P. rettgeriMIC: 3.25-12.5 µg/mL researchgate.net
Potent 2-aminobenzothiazolomethyl naphthol analogsVarious bacteriaMIC: 1-2 µg/mL researchgate.net
Specific 2-aminobenzothiazolomethyl naphthol derivative (4l)MRSA, VRSAMIC: 1 µg/mL researchgate.net
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. epidermidisMBC: 1.25 µg/mL nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureusMBC: 5.0 µg/mL nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)MRSAMBC: 10 µg/mL nih.gov
4,5,6,7-tetrahydrobenzo[d]thiazolesE. faecalis, E. faecium, S. aureus (including resistant strains)MIC: 4-8 µg/mL nih.govsci-hub.se

Antifungal Efficacy and Susceptibility

In addition to their antibacterial properties, derivatives of naphthothiazole and related thiazole (B1198619) compounds have been investigated for their potential as antifungal agents. Studies have shown efficacy against a range of pathogenic fungi.

For instance, 2-aminobenzothiazolomethyl naphthol derivatives were tested against fungal strains such as Aspergillus niger, Aspergillus fumigatus, and Aspergillus flavus, demonstrating MIC values between 6.25 and 12.5 μg/mL. researchgate.net Certain derivatives within this series were highlighted for their excellent antifungal activity. researchgate.net Other research on different thiazole derivatives has shown very potent effects against Candida albicans, with MIC values as low as 0.008 to 7.81 µg/mL. nih.gov Naphtho nih.govnih.govnih.govtriazol-thiadiazin derivatives have also shown activity against several Candida species, including C. albicans, C. tropicalis, C. krusei, and C. glabrata, with one particular compound proving to be more potent than the standard antifungal drug fluconazole (B54011). umsha.ac.ir

Antifungal Activity of Naphthothiazole and Related Derivatives
Derivative ClassFungal StrainsPotency (MIC)Reference
2-aminobenzothiazolomethyl naphtholsAspergillus niger, A. fumigatus, A. flavus6.25-12.5 µg/mL researchgate.net
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesCandida albicans0.008–7.81 µg/mL nih.gov
Naphtho nih.govnih.govnih.govtriazol-thiadiazinsC. albicans, C. tropicalis, C. krusei, C. glabrataMore potent than fluconazole (for one derivative) umsha.ac.ir

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For several naphthothiazole and benzothiazole derivatives, a key molecular target has been identified as DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govnih.govnih.govsci-hub.seresearchgate.net

The antimicrobial activity of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been linked to the inhibition of DNA gyrase. nih.gov A DNA gyrase supercoiling assay demonstrated that as the concentration of PNT increased, there was a corresponding dose-dependent decrease in the enzyme's activity. nih.gov Similarly, a series of novel 2-arylbenzothiazole derivatives have been identified as DNA gyrase inhibitors. nih.gov Molecular docking studies have further elucidated this interaction, showing that these compounds can bind to key amino acid residues, such as Asp73 and Gly77, within the E. coli gyrase B subunit. nih.gov

Other related structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds, have been developed as potent inhibitors of both DNA gyrase and another essential enzyme, topoisomerase IV, with IC50 values reaching the nanomolar range. nih.govsci-hub.se These findings highlight the inhibition of bacterial topoisomerases as a primary mechanism through which these thiazole derivatives exert their antimicrobial effects.

Anticancer Potential

The search for more effective and selective anticancer agents is a continuous effort in pharmaceutical research. Naphthothiazole derivatives have shown considerable promise in this area, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines and beginning to uncover their molecular mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines

A significant body of research has documented the ability of naphthothiazole-related compounds to inhibit the proliferation of cancer cells in vitro.

One study on a series of 2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione derivatives revealed potent cytotoxic activity. researchgate.net For example, compound 3d was a strong inhibitor of MDA-MB-231 human breast cancer cells, with an IC50 value of 0.276 µM. researchgate.net Other compounds in the series were also highly active against HeLa human cervical cancer cells and MKN-45 human gastric cancer cells, with IC50 values as low as 0.269 µM and 0.336 µM, respectively. researchgate.net

Another thiazole-naphthyl derivative, designated HL2, showed significant antitumor activity against HepG2 human liver cancer cells, with an IC50 of 3.2 ± 0.1 μM. nih.gov The cytotoxic effects are not limited to this cell line; other thiazole derivatives have demonstrated potent activity against MCF-7 breast cancer cells, with one compound reporting an IC50 of 2.57 ± 0.16 µM. mdpi.com Additionally, 2-aminobenzothiazole (B30445) has been shown to be cytotoxic to HEp-2 human laryngeal carcinoma cells, exhibiting an IC50 value of 5 µM after 24 hours of treatment. europeanreview.org

Cytotoxic Effects of Naphthothiazole Derivatives on Cancer Cell Lines
Derivative Class/CompoundCancer Cell LinePotency (IC50)Reference
2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione (Cmpd 3d)MDA-MB-231 (Breast)0.276 µM researchgate.net
2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione (Cmpd 3b)HeLa (Cervical)0.269 µM researchgate.net
2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione (Cmpd 3a)HeLa (Cervical)0.336 µM researchgate.net
2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione (Cmpd 3a)MKN-45 (Gastric)8.769 µM researchgate.net
Thiazole-naphthyl derivative (HL2)HepG2 (Liver)3.2 ± 0.1 μM nih.gov
Thiazole derivative (Cmpd 4c)MCF-7 (Breast)2.57 ± 0.16 µM mdpi.com
Thiazole derivative (Cmpd 4c)HepG2 (Liver)7.26 ± 0.44 µM mdpi.com
2-aminobenzothiazoleHEp-2 (Laryngeal)5 µM (24h) europeanreview.org

Identification of Cellular and Molecular Targets (e.g., hDNA Topoisomerase IIβ)

To fully understand the anticancer potential of naphthothiazole derivatives, researchers have sought to identify their specific cellular and molecular targets. A recurring target that has been implicated is human DNA topoisomerase II (Topo II), a critical enzyme for DNA replication and cell division in cancer cells.

Molecular docking studies have suggested that 2-aminonaphtho[2,3-d]thiazole-4,9-dione derivatives can bind to the hDNA TopoIIβ binding pocket, which may account for their cytotoxic effects. researchgate.net Another study involving a novel thiazole derivative identified it as a potential Topo II inhibitor, with molecular docking simulations showing a strong binding affinity to the DNA-Topo II complex. nih.govresearcher.lifenih.gov Specifically, the interaction with human DNA topoisomerase II beta (IIβ) was characterized by a binding score of -4.05 kcal/mol and an estimated inhibition constant (Ki) of 2.8 µM. nih.govresearcher.life

The inhibition of Topo II is a mechanism shared by other related compounds as well. For instance, 9-anilinothiazolo[5,4-b]quinoline derivatives have been assessed for their inhibition of human topoisomerase II activity. drugbank.com Beyond topoisomerases, other molecular targets have been identified. Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids have been designed as dual inhibitors of both Topoisomerase IIα and the epidermal growth factor receptor (EGFR). researchgate.net EGFR has been identified as a key target for other thiazole derivatives in the development of anticancer agents. nih.gov

Anti-inflammatory Properties

The thiazole ring is a core component in a variety of synthetic compounds that have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory effects. globalresearchonline.netmdpi.com Thiazole derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are crucial for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The inhibition of COX-1 and COX-2 isoenzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research into compounds structurally related to 2-Methylnaphtho[2,1-d]thiazole has shown promise. For instance, a study involving the synthesis of new derivatives incorporating a naphthyl group into a thiazolo-triazole structure demonstrated anti-inflammatory activity. nih.gov The anti-inflammatory potential of these compounds was evaluated using naproxen (B1676952) as a reference drug. nih.gov This suggests that the naphthyl moiety, when combined with a thiazole or related azole ring, can contribute to anti-inflammatory effects. Further investigations have explored various thiazole-containing compounds as selective inhibitors of COX-2, which is an attractive target for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov While direct studies on the anti-inflammatory profile of this compound are not extensively documented, the activities of analogous structures provide a strong rationale for its investigation as a potential source of new anti-inflammatory agents. nih.govnih.gov

Modulatory Effects on Ion Channels

Derivatives of the naphthothiazole and the closely related naphthooxazole scaffold have been identified as potent modulators of calcium-activated potassium (KCa) channels. These channels, which are gated by intracellular calcium, play critical roles in regulating neuronal excitability, vascular tone, and inflammatory responses.

KCa Channel Activation and Selectivity

Research has focused on the development of subtype-selective activators for KCa channels, specifically distinguishing between the intermediate-conductance KCa3.1 channels and the small-conductance KCa2 channels. The compound naphtho[1,2-d]thiazol-2-ylamine (SKA-31) was identified as a potent activator of both KCa2 and KCa3.1 channels but lacked significant selectivity.

Subsequent chemical optimization efforts led to the development of 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), a close structural analog. The introduction of a methyl group at the 5-position of the naphtho-oxazole ring system resulted in a remarkable 40-fold increase in selectivity for KCa3.1 over KCa2.3 channels. This modification established SKA-121 as the first highly selective KCa3.1 activator.

Potency and Selectivity of Naphtho-azole Derivatives on KCa Channels
CompoundKCa3.1 Activation (EC50)KCa2.3 Activation (EC50)Selectivity (KCa2.3/KCa3.1)
SKA-31260 nM~1.9 µM~7.3-fold
SKA-121110 nM4.4 µM40-fold

Molecular Basis of Channel Modulation

The molecular mechanism of KCa channel modulation by these compounds involves their interaction with the calmodulin (CaM) protein, which is constitutively bound to the channel's calmodulin-binding domain (CaM-BD). Both small- and intermediate-conductance KCa channels are gated by the binding of calcium to this associated CaM.

Computational modeling and mutagenesis studies have revealed that naphthothiazole and naphthooxazole-type activators bind at the interface between CaM and the CaM-BD. The significant increase in KCa3.1 selectivity observed with SKA-121 is attributed to specific molecular interactions. The methyl group at the 5-position enhances shape complementarity and hydrophobic interactions with residues S372 and M368 on the KCa3.1 channel and M72 on CaM. Furthermore, SKA-121 participates in an extensive hydrogen bond network with the residue R362, which is present in KCa3.1 but not in KCa2 channels. When R362 in KCa3.1 is mutated to a serine (the corresponding residue in KCa2.3), the potency of SKA-121 is reduced by approximately 7-fold, confirming the critical role of this residue in conferring high potency and selectivity.

Enzyme Inhibition and Coenzyme Modeling

The thiazole scaffold is a recurring motif in compounds designed as enzyme inhibitors. Research has demonstrated that thiazole derivatives can inhibit a range of metabolic enzymes, including carbonic anhydrases and cholinesterases. nih.gov A study investigating 2-amino thiazole derivatives found that compounds bearing a naphthyl group showed notable inhibitory potency. Specifically, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) was identified through molecular docking as having high potential inhibitory activity against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

In the context of inflammation, thiazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov The inhibition of these enzymes blocks the metabolic pathways of arachidonic acid, thereby reducing the production of pro-inflammatory mediators. nih.gov Various studies have focused on developing thiazole-containing molecules as selective COX-2 inhibitors, aiming to achieve anti-inflammatory effects with a better safety profile than traditional NSAIDs. nih.govresearchgate.net The structure-activity relationships of these derivatives often reveal that specific substitutions on the thiazole or associated aromatic rings are crucial for potent and selective enzyme inhibition. nih.gov While coenzyme modeling for this compound derivatives is not widely reported, the extensive research on their role as direct enzyme inhibitors highlights a primary mechanism of their pharmacological activity.

Pharmacological Profiling and Lead Compound Optimization in Drug Discovery

Pharmacological profiling is a critical step in drug discovery that involves characterizing the biological activity, potency, selectivity, and potential liabilities of a compound. This process is integral to lead optimization, where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic properties.

The development of selective KCa3.1 channel activators from the naphthothiazole scaffold serves as an excellent example of successful lead optimization. The initial lead compound, naphtho[1,2-d]thiazol-2-ylamine (SKA-31), was a potent but non-selective activator of KCa2 and KCa3.1 channels. The goal of the optimization program was to enhance selectivity for KCa3.1, a desirable target for various therapeutic indications. Through structure-activity relationship (SAR) studies, researchers discovered that the addition of a single methyl group to the naphthyl ring system, yielding 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), dramatically shifted the selectivity profile. This minor structural modification resulted in a 40-fold preference for KCa3.1 over KCa2.3, transforming a non-selective lead into a highly selective pharmacological tool and potential drug candidate. This progression underscores how targeted chemical modifications, guided by pharmacological testing, can refine the properties of a lead compound to meet a desired therapeutic profile.

Applications of 2 Methylnaphtho 2,1 D Thiazole in Advanced Materials Science

Fluorescent Organic Materials

The naphthothiazole scaffold is a key component in the design of various fluorescent materials. Its fused aromatic system provides a stable and highly conjugated platform that can be chemically modified to fine-tune its light-absorbing and emitting properties, making it suitable for a range of specialized applications.

Design and Synthesis of Fluorescent Probes and Dyes

The synthesis of functional dyes and probes based on the naphthothiazole core involves strategic chemical reactions to introduce various functional groups. These modifications are designed to modulate the molecule's electronic structure and, consequently, its fluorescent behavior. For instance, novel tricyclic naphtho[2,3-d]thiazole–4,9–dione compounds have been synthesized by reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with different amines, such as benzylamine, morpholine (B109124), and piperidine. mdpi.com This synthetic approach allows for the creation of a library of derivatives with tailored properties.

The design of these probes often leverages the inherent properties of the thiazole (B1198619) ring. Thiazole orange (TO), an asymmetrical cyanine (B1664457) dye containing a benzothiazole (B30560) unit, is a well-known example that becomes highly fluorescent upon binding to nucleic acids. nih.gov This principle of restricting intramolecular rotation upon binding to a target is a common strategy in probe design. nih.gov The synthesis of such probes can be achieved by conjugating the dye to other molecules, like oligonucleotides, to create highly specific fluorogenic hybridization probes for detecting DNA and RNA. nih.gov

Photophysical Property Modulation for Specific Applications

A key aspect of developing naphthothiazole-based materials is the ability to modulate their photophysical properties, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. The introduction of nitrogen-containing heterocyclic groups at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione (B78148) skeleton can induce a significant bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. mdpi.com

Specifically, derivatives containing morpholine, thiomorpholine (B91149), piperidine, and 4-methylpiperazine have been shown to exhibit orange-red fluorescence, with emission maxima extending beyond 600 nm in highly polar solvents. mdpi.com This tunability is crucial for developing probes that operate in the near-infrared (NIR) region, which allows for deeper tissue penetration in biomedical imaging applications. rsc.org The large Stokes shifts observed in some derivatives are also highly advantageous, as they allow for fluorescence measurement without significant interference from the excitation light, making them useful for spectral analysis and optical sensing devices. mdpi.com

The table below summarizes the photophysical properties of selected naphtho[2,3-d]thiazole-4,9-dione derivatives in a polar solvent, demonstrating the effect of structural modification on their fluorescence.

CompoundSubstituent at 2-positionAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
5a Benzylamine450580130
5b Morpholine480610130
5c Thiomorpholine490620130
5d Piperidine485615130
5e 4-methylpiperazine495625130

Data derived from studies on naphtho[2,3-d]thiazole-4,9-dione derivatives in polar solvents. mdpi.com

Applications in Biomedical Imaging and Diagnostics

The tailored fluorescent properties of naphthothiazole derivatives make them excellent candidates for biomedical imaging and diagnostics. Their ability to act as fluorescent dyes enhances the visibility of cellular structures. chemimpex.com Probes based on the related thiazole orange structure have been effectively used for the detection of DNA and RNA. nih.gov When conjugated to 2'-O-methyl oligoribonucleotides, these probes show significant fluorescence enhancement (up to 44-fold) upon binding to target nucleic acids, making them suitable for imaging DNA and RNA within a cellular context. nih.gov

Furthermore, the development of probes with antimicrobial properties adds a theranostic dimension to their application. For example, certain naphtho[2,3-d]thiazole-4,9-dione derivatives with thiomorpholine and 4-methylpiperazine groups have demonstrated potent antimicrobial activity against pathogenic bacteria like Staphylococcus aureus and MRSA. mdpi.com This dual functionality opens the possibility of developing agents that can simultaneously detect and inhibit bacterial growth.

Organic Electronic and Optoelectronic Devices

Beyond biomedical applications, the electronic characteristics of the naphthothiazole structure are leveraged in the field of organic electronics. The thiazole moiety, in particular, plays a crucial role in defining the semiconductor properties of these materials.

Role in Organic Semiconductors

Thiazole and its fused derivatives are recognized as important building blocks for organic semiconductors. nih.govsemanticscholar.org The thiazole ring is an electron-accepting heterocycle due to the presence of the electron-withdrawing imine (C=N) nitrogen atom. nih.govresearchgate.net This electron-deficient nature is a critical property for creating n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductor materials.

When incorporated into larger molecular or polymeric structures, the thiazole unit can lower the material's orbital energy levels and enhance the planarity of the molecular backbone. researchgate.netresearchgate.net This improved planarity and conjugation facilitate intermolecular charge transport, which is essential for efficient semiconductor performance. researchgate.net Consequently, compounds like 2-Methylnaphtho[1,2-d]thiazole (B1346592) are utilized in the development of organic semiconductors for flexible and lightweight electronic devices. chemimpex.com

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

In the context of organic solar cells, thiazole-containing molecules are often used to construct donor-acceptor systems. semanticscholar.org The electron-accepting nature of the thiazole unit makes it an effective component in acceptor materials or as part of an acceptor-donor-acceptor (A-D-A) molecular architecture, which is a common design for high-performance organic photovoltaic materials. semanticscholar.org The versatility of the thiazole moiety allows for the tuning of electronic properties to optimize charge generation and collection in these devices. nih.gov

Development of Functional Materials with Enhanced Stability

The quest for advanced functional materials with superior thermal and chemical stability is a cornerstone of modern materials science. In this context, heterocyclic compounds featuring fused aromatic rings are of significant interest due to their inherent robustness. 2-Methylnaphtho[2,1-d]thiazole, a molecule integrating a naphthalene (B1677914) system with a thiazole ring, serves as a notable example of a structural scaffold that can impart enhanced stability to functional materials. The rigidity and high degree of conjugation in the naphthothiazole system contribute to its stability, making it a promising building block for polymers, coatings, and other materials designed for demanding environments.

Research into the synthesis of derivatives of the naphtho[2,1-d]thiazole (B12128997) core has provided insights into the stability and reactivity of this heterocyclic system. The successful synthesis of various 2-substituted naphtho[2,1-d]thiazoles demonstrates the resilience of the core structure under different chemical conditions. For instance, a catalyst- and additive-free method involving aromatic amines, aliphatic amines, and elemental sulfur has been used to produce these compounds, indicating the favorability of the thiazole ring formation and the stability of the resulting product. acs.org

The properties of these derivatives, such as their melting points and spectroscopic characteristics, underscore the stable nature of the aromatic framework. This inherent stability is a critical prerequisite for the development of materials with long operational lifetimes and resistance to degradation.

Below is a summary of research findings for several 2-substituted naphtho[2,1-d]thiazole derivatives, highlighting key physical and spectroscopic data that confirm the integrity of the stable heterocyclic core.

Compound NameSubstituent at Position 2Melting Point (°C)1H NMR Data (δ, ppm)13C NMR Data (δ, ppm)Source
2-Phenylnaphtho[2,1-d]thiazolePhenyl109–1108.15–8.13 (m, 2H), 8.11 (d, J = 8.5 Hz, 1H), 8.01 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.87 (d, J = 9.0 Hz, 1H), 7.58 (t, J = 7.0 Hz, 1H), 7.55–7.49 (m, 4H)167.08, 152.11, 133.57, 132.11, 130.94, 130.65, 128.98, 128.89, 127.97, 127.35, 127.23, 126.92, 125.91, 125.08, 121.61 acs.org
2-(m-Tolyl)naphtho[2,1-d]thiazolem-Tolyl102–1048.11 (d, J = 8.5 Hz, 1H), 8.03–7.99 (m, 2H), 7.96 (d, J = 8.0 Hz, 1H), 7.92 (d, J = 7.5 Hz, 1H), 7.87 (d, J = 9.0 Hz, 1H), 7.59 (td, J = 7.0 Hz, J = 1.5 Hz, 1H), 7.54 (td, J = 8.0 Hz, J = 1.5 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 7.30 (d, J = 7.5 Hz, 1H), 2.47 (s, 3H)167.42, 152.16, 138.86, 133.56, 132.10, 131.54, 131.00, 128.94, 128.93, 128.07, 127.75, 127.35, 126.96, 125.91, 125.12, 124.59, 121.65, 21.35 acs.org
2-(o-Tolyl)naphtho[2,1-d]thiazoleo-Tolyl69–718.15 (d, J = 9.0 Hz, 1H), 8.06 (d, J = 8.0 Hz, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 9.0 Hz, 1H), 7.87 (d, J = 8.0 Hz, 1H), 7.61 (td, J = 7.0 Hz, J = 1.5 Hz, 1H), 7.56 (td, J = 8.0 Hz, J = 1.0 Hz, 1H), 7.42–7.33 (m, 3H), 2.73 (s, 3H)166.96, 151.77, 137.12, 133.08, 132.72, 131.55, 130.96, 130.51, 129.87, 128.94, 127.98, 127.19, 126.94, 126.13, 125.95, 125.26, 121.84, 21.48 acs.org
2-(2-Bromophenyl)naphtho[2,1-d]thiazole2-Bromophenyl148–1508.27 (t, J = 2.0 Hz, 1H), 8.05 (d, J = 8.5 Hz, 1H), 7.98–7.92 (m, 3H), 7.84 (d, J = 8.5 Hz, 1H), 7.58–7.51 (m, 3H), 7.32 (t, J = 8.0 Hz, 1H)165.03, 152.01, 135.42, 133.39, 132.32, 131.07, 130.41, 129.90, 128.92, 127.88, 127.59, 127.04, 126.14, 125.77, 125.07, 123.14, 121.60 acs.org

The development of functional materials based on this compound leverages this intrinsic stability. By incorporating this moiety into larger molecular structures or polymer backbones, it is possible to design materials that exhibit enhanced resistance to thermal degradation and chemical attack. The aromatic nature of the naphthothiazole system contributes to a high decomposition temperature, while the electron-rich thiazole ring can be functionalized to tune electronic properties without compromising the core's stability. These characteristics are highly desirable for applications in organic electronics, specialized coatings, and high-performance polymers where durability is paramount.

Emerging Research Directions and Future Perspectives for 2 Methylnaphtho 2,1 D Thiazole

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, and the synthesis of heterocyclic compounds is no exception. bepls.com Traditional methods for synthesizing thiazole (B1198619) derivatives often involve harsh reaction conditions, hazardous solvents, and the use of transition-metal catalysts. bepls.com In response, researchers are actively developing eco-friendly alternatives that minimize environmental impact while maximizing efficiency.

Recent progress in green chemistry has led to the exploration of several innovative approaches for thiazole synthesis, including:

Multi-component single-pot reactions: These reactions combine multiple starting materials in a single vessel to form the desired product, reducing waste and improving atom economy. bepls.com

Use of recyclable green catalysts: Catalysts that are environmentally benign and can be easily recovered and reused are being developed to replace traditional, more hazardous catalysts. bepls.com

Green solvents and solvent-free conditions: The use of water, ionic liquids, or deep eutectic solvents, as well as conducting reactions without any solvent, significantly reduces the environmental footprint of chemical processes. bepls.commdpi.com

Microwave and ultrasonic irradiation: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce the formation of byproducts. bepls.com

One promising green method involves the catalyst-free synthesis of 2-substituted benzothiazoles at room temperature using ethanol (B145695) as a sustainable solvent. bohrium.com This approach offers high yields, excellent atom economy, and avoids the formation of toxic waste. bohrium.com Another eco-friendly strategy utilizes a cross-linked chitosan (B1678972) hydrogel as a recyclable biocatalyst under ultrasonic irradiation for the synthesis of thiazole derivatives. mdpi.com

The development of such green synthetic methodologies is crucial for the sustainable production of 2-Methylnaphtho[2,1-d]thiazole and its analogs, paving the way for their broader application in various fields.

Table 1: Comparison of Green Synthetic Methodologies for Thiazole Derivatives

Methodology Key Advantages
Multi-component reactions High atom economy, reduced waste, simplified procedures bepls.com
Recyclable green catalysts Environmentally friendly, cost-effective, reusable bepls.com
Green solvents/Solvent-free Reduced pollution, safer reaction conditions bepls.commdpi.com
Microwave/Ultrasonic irradiation Faster reaction times, higher yields, energy efficient bepls.com
Catalyst-free synthesis Simplified purification, reduced cost, environmentally benign bohrium.com
Biocatalysis Mild reaction conditions, high selectivity, biodegradable mdpi.com

Unveiling Novel Biological Activities and Therapeutic Opportunities

Thiazole-containing compounds are renowned for their diverse pharmacological properties, and the this compound scaffold represents a promising framework for the discovery of new therapeutic agents. globalresearchonline.netresearchgate.net The unique chemical structure of this heterocyclic system allows for interactions with various biological targets, opening up avenues for the development of drugs with novel mechanisms of action. globalresearchonline.netchemimpex.com

Derivatives of 2-aminothiazole (B372263) have demonstrated a wide range of biological activities, including:

Anticancer nih.govmdpi.com

Antimicrobial mdpi.com

Anti-inflammatory globalresearchonline.netmdpi.com

Anticonvulsant globalresearchonline.net

Antitubercular globalresearchonline.net

Recent research has highlighted the potential of naphthothiazole derivatives as potent therapeutic agents. For instance, a series of novel naphtho[2,1-d]thiazoles displayed promising in vitro activity against a multiresistant strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, certain naphtho[2,3-d]thiazole-4,9-diones have been shown to exhibit antimicrobial activity against various strains of Staphylococcus. mdpi.com The exploration of structure-activity relationships within this class of compounds is crucial for optimizing their therapeutic efficacy and minimizing potential toxicity. nih.gov

Future research in this area will likely focus on the synthesis and biological evaluation of new this compound derivatives with tailored substitutions to enhance their activity against specific diseases. The investigation of their mechanisms of action at the molecular level will also be a key area of focus, providing valuable insights for the rational design of next-generation therapeutics. researchgate.net

Rational Design of Next-Generation Functional Materials

The unique photophysical and electronic properties of the naphthothiazole core make this compound a valuable building block for the development of advanced functional materials. chemimpex.com Its rigid, aromatic structure contributes to thermal and chemical stability, which is highly desirable for applications in materials science. chemimpex.com

One of the most promising areas of application is in the field of organic electronics. Thiazole-based compounds are being investigated for their potential as organic semiconductors, which are essential components in flexible and lightweight electronic devices like organic light-emitting diodes (OLEDs). chemimpex.comnih.gov The ability to tune the electronic properties of these materials through chemical modification opens up possibilities for creating materials with tailored performance characteristics. nih.gov

Furthermore, the fluorescent nature of many thiazole derivatives makes them ideal candidates for the development of chemosensors. mdpi.com These sensors can be designed to detect specific ions or molecules with high sensitivity and selectivity, which has applications in environmental monitoring and biological imaging. chemimpex.comrsc.orgnih.gov For example, benzothiazole-based chemosensors have been developed for the detection of hypochlorite (B82951) and peroxynitrite in living cells. rsc.orgresearchgate.net The rational design of such sensors involves incorporating specific recognition units into the naphthothiazole scaffold that interact with the target analyte, leading to a measurable change in the fluorescence signal. nih.gov

Future research will focus on the computational design and synthesis of novel this compound-based materials with enhanced properties. nih.gov This will involve the use of theoretical calculations to predict the electronic and optical properties of new structures before they are synthesized, accelerating the discovery of next-generation functional materials. nih.gov

Table 2: Potential Applications of this compound in Functional Materials

Application Area Key Properties
Organic Electronics (e.g., OLEDs) Semiconductor properties, stability, tunable electronics chemimpex.comnih.gov
Fluorescent Dyes and Probes High quantum yield, photostability, sensitivity to environment chemimpex.commdpi.com
Chemosensors Selectivity, sensitivity, "turn-on" or "turn-off" fluorescence response rsc.orgnih.gov
Advanced Coatings and Polymers Thermal and chemical stability, durability chemimpex.com

Interdisciplinary Approaches in Naphthothiazole Research

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. Research on this compound is increasingly benefiting from the integration of expertise from various fields, including synthetic chemistry, computational chemistry, biology, and materials science.

Computational studies, such as Density Functional Theory (DFT), are playing a crucial role in understanding the structure-property relationships of thiazole derivatives. nih.govresearchgate.net These theoretical methods allow researchers to predict molecular geometries, electronic structures, and spectroscopic properties, providing valuable insights that can guide the design of new molecules with desired functionalities. nih.gov For example, computational modeling can be used to rationalize the photophysical properties of fluorescent probes and to predict the binding affinity of potential drug candidates to their biological targets. nih.govresearchgate.net

The synergy between synthetic chemists and biologists is essential for the discovery and development of new therapeutic agents. globalresearchonline.net Synthetic chemists can design and create novel this compound derivatives, which are then evaluated by biologists for their activity against various diseases. globalresearchonline.net This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Similarly, collaborations between chemists and materials scientists are driving innovation in the development of new functional materials. chemimpex.com By combining expertise in molecular design and materials characterization, researchers can create novel organic materials with tailored properties for applications in electronics, sensing, and beyond. chemimpex.com

Future breakthroughs in naphthothiazole research will likely emerge from these interdisciplinary collaborations, as scientists from different backgrounds work together to address complex challenges and unlock the full potential of this versatile class of compounds.

Addressing Challenges in Scale-Up and Application Development

While laboratory-scale synthesis of this compound and its derivatives has been successful, the transition to large-scale industrial production presents several challenges. These include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product.

Overcoming these challenges requires the development of robust and scalable synthetic processes. This may involve optimizing reaction conditions, exploring alternative synthetic pathways, and implementing continuous flow manufacturing technologies. The principles of green chemistry, as discussed in Section 7.1, are particularly relevant in this context, as they can lead to more efficient, cost-effective, and environmentally friendly production methods. bepls.com

Furthermore, the successful translation of promising laboratory findings into real-world applications requires a thorough understanding of the material's performance and stability under operational conditions. For therapeutic applications, this involves extensive preclinical and clinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of the drug candidate. researchgate.net For materials science applications, it requires rigorous testing of the material's durability, reliability, and performance in device prototypes. chemimpex.com

Addressing these challenges in scale-up and application development will be crucial for realizing the full commercial and societal potential of this compound and its derivatives. This will require close collaboration between academic researchers and industrial partners to bridge the gap between fundamental research and practical application.

Q & A

Q. What are the most efficient synthetic routes for 2-Methylnaphtho[2,1-d]thiazole derivatives?

A novel method involves using iodobenzene diacetate (IBD) as an oxidant in acetonitrile at 20°C, achieving up to 92% isolated yields in 150 minutes. This approach is advantageous due to its mild conditions and tolerance for diverse functional groups . Another optimized protocol employs elemental sulfur as a sulfur source with arylaldehydes, NH4_4I, and 4 Å molecular sieves in DMSO/PhCl at 140°C, yielding 61–98% for 2-arylnaphtho[2,1-d]thiazoles . Key factors include solvent choice, oxidant stoichiometry, and reaction temperature.

Q. How can this compound derivatives be characterized using spectroscopic and structural methods?

  • NMR Spectroscopy : 13C^{13}\text{C} NMR is critical for confirming the thiazole ring structure. For example, quaternary carbons and substituents (e.g., methyl groups) are assigned via chemical shifts and coupling patterns .
  • X-ray Crystallography : Single-crystal analysis reveals planar geometries and dihedral angles between aromatic systems. For instance, 2-(2-fluorophenyl)naphtho[2,1-d]thiazole crystallizes in the monoclinic space group P21/nP2_1/n, with a dihedral angle of 2.36° between the naphthothiazole and fluorophenyl rings .
  • UV/Vis Spectroscopy : The π→π* transitions of the conjugated system can be modeled using PPP-CI calculations to correlate electronic properties with spectral data .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in naphthothiazole synthesis?

Initial attempts using IBD in acetonitrile at 20°C yielded only 8% for 2-(4-methylbenzamido)naphtho[2,1-d]thiazole due to incomplete oxidation . Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
  • Catalyst Addition : NH4_4I or KI improves sulfur incorporation in heterocycle formation .
  • Temperature Control : Elevated temperatures (e.g., 140°C in DMSO/PhCl) accelerate cyclization .
    Documented yields increased from 8% to >90% through iterative adjustments .

Q. What biological activities are associated with this compound derivatives, and how do structural modifications influence potency?

  • DOT1L Inhibition : Derivatives like compound 14b (IC50_{50} = 7.37 µM) and 16a (IC50_{50} = 7.84 µM) show promise as epigenetic regulators. Substitution at the 2-position with acylaminogroups enhances binding affinity .
  • Antiplasmodial Activity : Naphthothiazoles with triazolo-thiadiazole moieties exhibit antiplasmodial effects, linked to electron-withdrawing substituents improving membrane permeability .
  • Antimicrobial Properties : Planarity of the naphthothiazole ring and fluorophenyl substituents correlate with enhanced activity due to improved target interaction .

Q. How does crystallographic data inform the design of naphthothiazole-based therapeutics?

Crystal structures reveal critical bond lengths (e.g., C–S: 1.719–1.752 Å, C–N: 1.305–1.364 Å) and planarity, which stabilize interactions with biological targets like enzymes or DNA. For example, the near-planar geometry of 2-(2-fluorophenyl)naphtho[2,1-d]thiazole facilitates intercalation or groove-binding modes . Modifications to dihedral angles (e.g., via bulky substituents) can disrupt or enhance these interactions, guiding rational drug design.

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural impurities. For example:

  • Purity Verification : Use HPLC or elemental analysis to confirm compound integrity .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methyl groups) to isolate contributions to activity .
  • Computational Modeling : Molecular docking can predict binding affinities and explain experimental outliers .

Methodological Considerations

Q. What computational tools are used to predict the electronic properties of naphthothiazoles?

  • PPP-CI Model : Calculates UV/Vis transitions by considering π-electron configurations, aiding spectral assignment .
  • CNDO/2 and DFT : Predict ionization potentials and frontier molecular orbitals, which correlate with redox behavior and reactivity .

Q. How are sulfur sources optimized in thiazole biosynthesis?

In Bacillus subtilis, thiazole synthase catalyzes sulfur incorporation using cysteine-derived intermediates. Improved reconstitution protocols with stable thiazole tautomers ([14]) enable detailed mechanistic studies via 1H^1\text{H}- and 13C^{13}\text{C}-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.